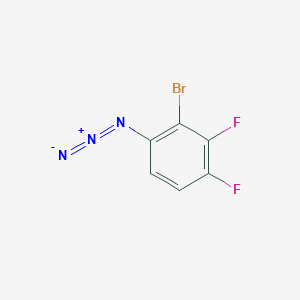

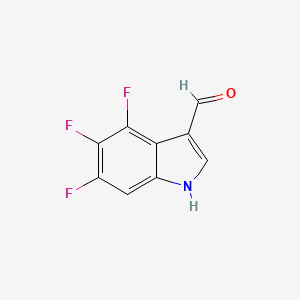

1-Azido-2-bromo-3,4-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Bromo-3,4-difluorobenzene, a precursor to 1-Azido-2-bromo-3,4-difluorobenzene, can be achieved from 1,2-Difluorobenzene . The bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .Molecular Structure Analysis

The molecular structure of 1-Bromo-3,4-difluorobenzene, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The same applies to Benzene, 1-bromo-2,4-difluoro- .Chemical Reactions Analysis

1-Bromo-3,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . A regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol has also been investigated .Physical And Chemical Properties Analysis

1-Bromo-3,4-difluorobenzene has a melting point of -4 °C, a boiling point of 150-151 °C (lit.), and a density of 1.707 g/mL at 25 °C (lit.) . It is a clear colorless to pale yellow liquid .Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry The reactivity of azido and bromo functionalities in benzene derivatives makes them valuable in organic synthesis. Compounds like 1-azido-2-bromo-3,4-difluorobenzene can serve as intermediates in the synthesis of complex molecules. For instance, azido-bromobenzene derivatives have been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, showcasing their utility in click chemistry for creating molecules with potential inhibitory activity against corrosion and other applications (Negrón-Silva et al., 2013).

Material Science and Polymer Chemistry Azido and bromo substituted benzene derivatives are also explored for their potential in material science and polymer chemistry. The unique properties of azido groups, when exposed to light or heat, can initiate cross-linking reactions in polymers, leading to materials with novel properties. Research into triazidation of trifluorobenzenes has shown their practical use as photoactive cross-linking reagents, highlighting the possibility of utilizing such compounds in the development of new organic magnetic materials and in the photochemical preparation of polymers (Chapyshev & Chernyak, 2013).

Potential in Gas Storage Azine-linked covalent organic frameworks (COFs) synthesized from azido and bromo substituted benzene derivatives demonstrate significant gas storage capabilities. Such materials, owing to their high surface area and structural porosity, have shown promise in storing gases like CO2, H2, and CH4, which is crucial for environmental and energy storage applications (Li et al., 2014).

Photoreactive Applications The azido group in benzene derivatives, including those related to this compound, is known for its photoreactivity. This property is exploited in photoreactive labeling of membrane components, where azido derivatives are used to covalently label fatty acyl chains of phospholipids upon photoactivation. Such applications are vital in biochemical research for studying membrane dynamics and interactions (Klip & Gitler, 1974).

Safety and Hazards

Propriétés

IUPAC Name |

1-azido-2-bromo-3,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2N3/c7-5-4(11-12-10)2-1-3(8)6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENNHAJAJHDUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=[N+]=[N-])Br)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)

![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)

![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)